

physical properties of 2-Amino-5-iodopyrimidine

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Compound of Interest

Compound Name: **2-Amino-5-iodopyrimidine**

Cat. No.: **B074693**

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An In-depth Technical Guide to the Physical Properties of **2-Amino-5-iodopyrimidine**

Abstract

This technical guide provides a comprehensive overview of the core physical properties of **2-Amino-5-iodopyrimidine** (CAS No. 1445-39-2), a key heterocyclic intermediate in pharmaceutical research and drug development. This document is intended for researchers, medicinal chemists, and formulation scientists. It consolidates known physical data, provides expert insights into its characterization, and details robust experimental protocols for its analysis. While specific experimental spectroscopic and solubility data are not widely published, this guide offers predicted characteristics based on analogous structures and foundational principles, alongside the methodologies required for their empirical determination.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent physical and chemical analysis. **2-Amino-5-iodopyrimidine** is a substituted pyrimidine ring, a motif of significant interest in medicinal chemistry due to its prevalence in bioactive molecules. The presence of an amino group at the 2-position and an iodine atom at the 5-position imparts specific electronic and steric properties that influence its reactivity, binding interactions, and physical behavior.

Identifier	Value	Source
CAS Number	1445-39-2	[1] [2]
IUPAC Name	5-iodopyrimidin-2-amine	[2]
Molecular Formula	C ₄ H ₄ IN ₃	[1] [3]
Molecular Weight	221.00 g/mol	[1] [3]
SMILES	NC1=NC=C(I)C=N1	[1] [4]
InChI Key	HAFKCGZQRIIADX-UHFFFAOYSA-N	[1]

Core Physical and Crystallographic Properties

The physical state and thermal properties of an active pharmaceutical ingredient (API) are critical determinants of its handling, formulation, and bioavailability.

Summary of Physical Properties

Property	Observation / Value	Source / Rationale
Appearance	Cream to pale orange or brown crystalline powder/flakes.	[1]
Melting Point	218-227 °C	[5]
Solubility	Specific data not publicly available. Expected to be soluble in polar aprotic solvents like DMSO.	See Protocol 5.1
LogP (Computed)	0.6634	[3]

Crystallographic Data

The arrangement of molecules in a solid-state lattice dictates properties such as stability, dissolution rate, and hygroscopicity. For **2-Amino-5-iodopyrimidine**, experimental crystal

structure data is available from the Cambridge Crystallographic Data Centre (CCDC).[\[2\]](#) Researchers are encouraged to access this repository for detailed information on cell parameters, space group, and molecular packing. Analysis of the crystal structure can reveal key intermolecular interactions, such as hydrogen bonding between the amino groups and pyrimidine nitrogens, which are crucial for understanding its physical stability and potential for polymorphism.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While published spectra for **2-Amino-5-iodopyrimidine** are scarce, we can predict the expected features based on its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The expected chemical shifts are highly dependent on the solvent used; Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, heterocyclic compounds.

Predicted ¹H NMR Spectrum (in DMSO-d₆)

- Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring are expected to appear as a singlet or two closely spaced singlets in the aromatic region, likely around δ 8.0-8.5 ppm. The electron-withdrawing nature of the adjacent nitrogen atoms and the iodine atom deshields these protons.
- Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet. In DMSO, this peak is often observed between δ 6.5-7.5 ppm. Its chemical shift and broadness are influenced by hydrogen bonding and exchange rates.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

- C2 (Amine-bearing): Expected around δ 160-165 ppm.
- C4/C6 (Ring CH): Expected around δ 155-160 ppm.

- C5 (Iodine-bearing): The carbon directly attached to iodine is expected at a significantly upfield position due to the "heavy atom effect," likely in the range of δ 70-80 ppm.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The solid compound can be analyzed using a KBr pellet or Attenuated Total Reflectance (ATR).

Predicted Principal FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond	Functional Group / Vibration	Reference
3450-3250	N-H	Primary Amine (Asymmetric & Symmetric Stretch)	[4]
3100-3000	C-H	Aromatic C-H Stretch	[4]
1680-1640	C=N / C=C	Pyrimidine Ring Stretch	[4]
1650-1580	N-H	Primary Amine (Scissoring Bend)	[4]
1335-1250	C-N	Aromatic Amine Stretch	[4]

| ~500-600 | C-I | Carbon-Iodine Stretch | General IR Tables |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula and offering structural clues. Using Electron Ionization (EI), the molecular ion peak is expected to be the most critical signal.

Predicted Mass Spectrum Features

- Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z \approx 221. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms (3) will have an odd

nominal molecular weight.^[6]

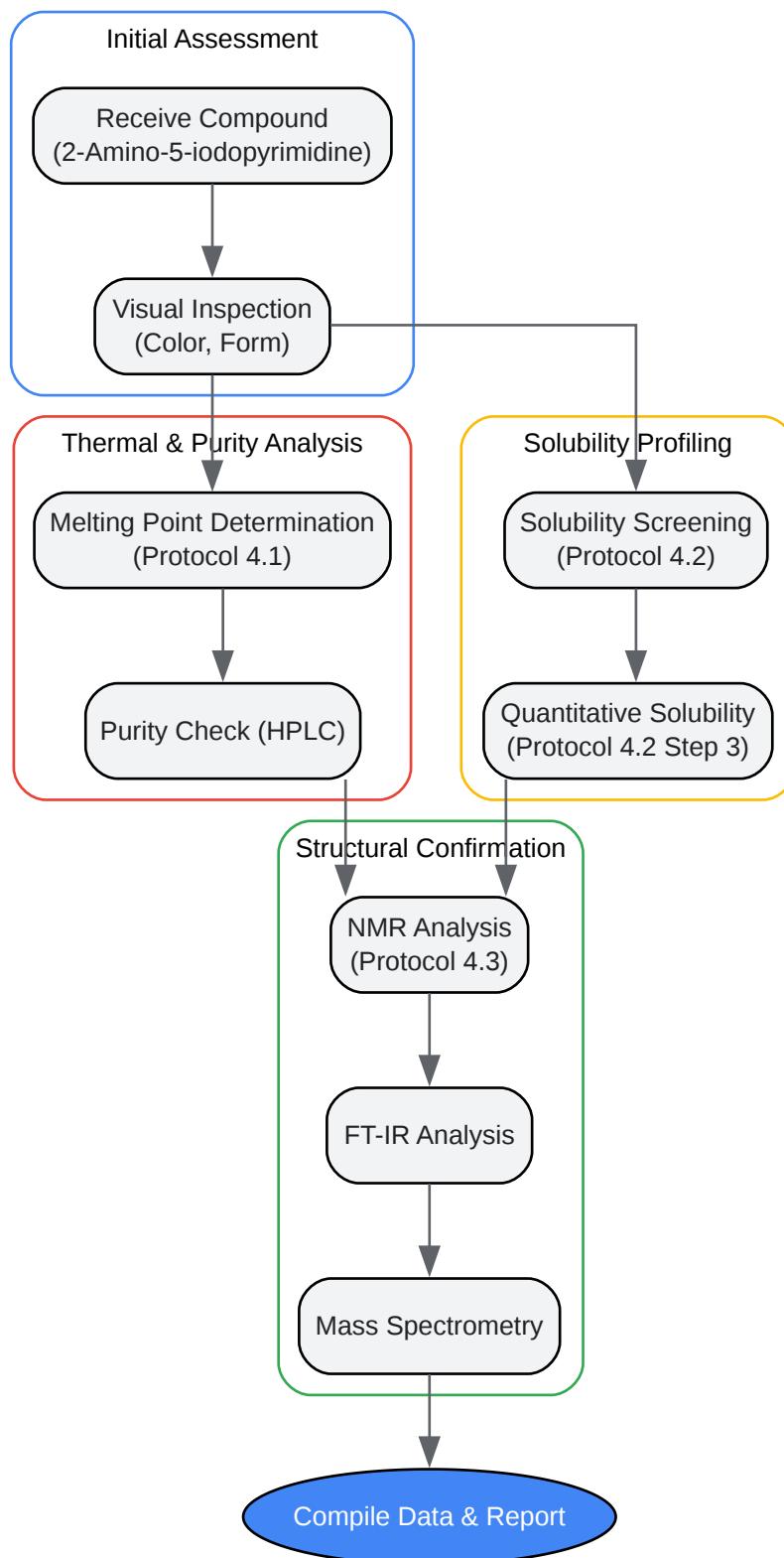
- Isotope Peak (M+1): An M+1 peak will be present due to the natural abundance of ^{13}C .^[7]
- Key Fragments: Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. A significant fragment may be observed at $m/z \approx 94$, corresponding to the loss of an iodine radical ($[\text{M}-\text{I}]^+$).

Experimental Protocols: A Practical Guide

As a Senior Application Scientist, I emphasize that robust, well-documented methodology is paramount. The following protocols are designed to be self-validating systems for characterizing **2-Amino-5-iodopyrimidine** or similar new chemical entities.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the initial physical and spectroscopic characterization of a new solid compound like **2-Amino-5-iodopyrimidine**.

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Caption: General workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)

Rationale: The melting point provides a quick, reliable indication of purity. Pure crystalline compounds exhibit a sharp melting range (typically $<1^{\circ}\text{C}$), whereas impurities cause depression and broadening of the range. The capillary method is a standard pharmacopeial technique.

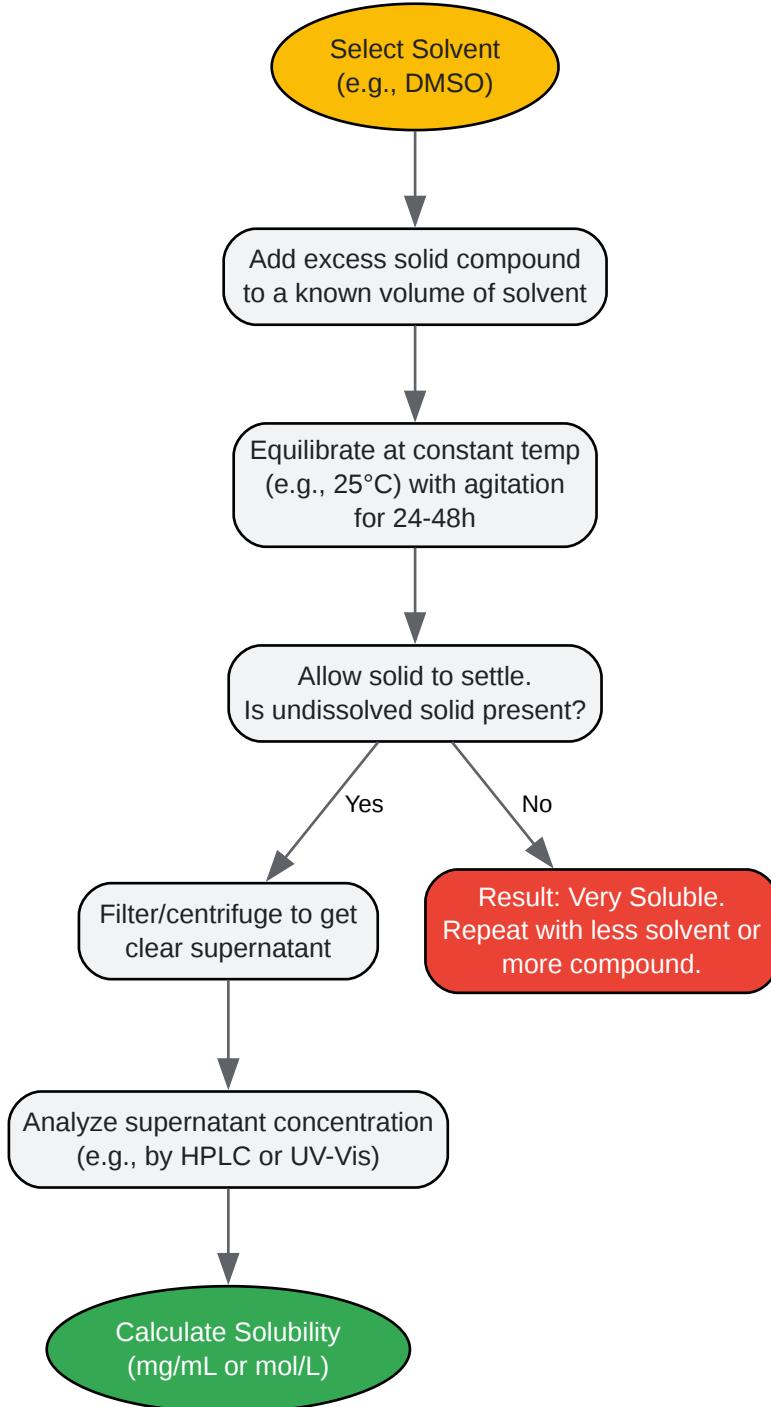
Methodology:

- **Sample Preparation:** Ensure the **2-Amino-5-iodopyrimidine** sample is completely dry and finely powdered. A coarse sample will lead to inefficient heat transfer and an inaccurate, broad melting range.
- **Capillary Loading:** Gently tap the open end of a glass capillary tube into the powdered sample. A sample height of 2-3 mm is optimal. Pack the sample firmly by tapping the bottom of the capillary on a hard surface or by dropping it down a long glass tube.
- **Instrumentation:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Rapid Scan (Optional but Recommended):** Perform a rapid initial scan (e.g., 10-15 $^{\circ}\text{C}/\text{min}$) to determine the approximate melting temperature. This saves significant time.
- **Definitive Scan:** Allow the apparatus to cool to at least 20 $^{\circ}\text{C}$ below the approximate melting point. Insert a new sample and begin heating at a slow, controlled rate (e.g., 1-2 $^{\circ}\text{C}/\text{min}$) starting about 10 $^{\circ}\text{C}$ below the expected melting point. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring accuracy.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.

Protocol: Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter for drug delivery and biological testing. The shake-flask method is the gold standard for determining equilibrium solubility, ensuring the solution is

truly saturated. Starting with a polar aprotic solvent like DMSO is logical for a polar heterocyclic compound.



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